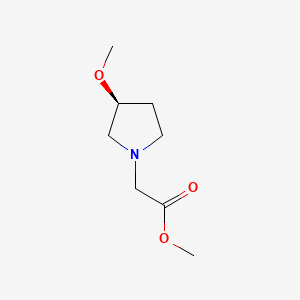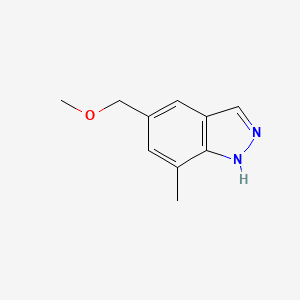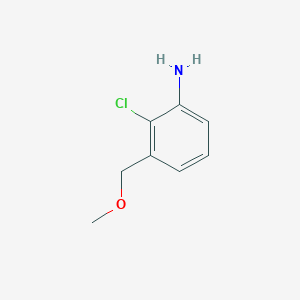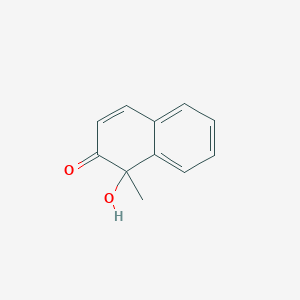
1-Hydroxy-1-methylnaphthalen-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-1-methylnaphthalen-2(1h)-one is an organic compound belonging to the naphthalene family It is characterized by a hydroxyl group and a methyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-1-methylnaphthalen-2(1h)-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with acetic anhydride, followed by hydrolysis to introduce the hydroxyl group. Another method includes the oxidation of 1-methylnaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide, followed by hydrolysis.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize catalysts and controlled reaction conditions to ensure high yield and purity of the final product. The choice of oxidizing agents and reaction conditions can vary depending on the desired scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-1-methylnaphthalen-2(1h)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form 1-methylnaphthalene.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides).
Major Products Formed:
Oxidation: 1-Methylnaphthalene-2-one, 1-Methylnaphthalene-2-carboxylic acid.
Reduction: 1-Methylnaphthalene.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1-Hydroxy-1-methylnaphthalen-2(1h)-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-1-methylnaphthalen-2(1h)-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways.
Comparison with Similar Compounds
1-Methylnaphthalene: Lacks the hydroxyl group, resulting in different chemical reactivity and applications.
2-Hydroxy-1-methylnaphthalene: Similar structure but with the hydroxyl group at a different position, leading to distinct chemical properties.
1-Hydroxy-2-methylnaphthalene:
Uniqueness: 1-Hydroxy-1-methylnaphthalen-2(1h)-one is unique due to the specific positioning of the hydroxyl and methyl groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
57565-12-5 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-hydroxy-1-methylnaphthalen-2-one |
InChI |
InChI=1S/C11H10O2/c1-11(13)9-5-3-2-4-8(9)6-7-10(11)12/h2-7,13H,1H3 |
InChI Key |
BIFHWLQPOGDRGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


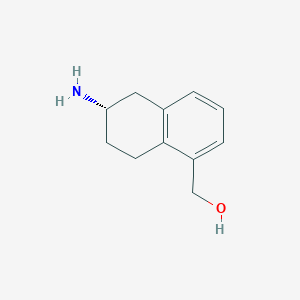
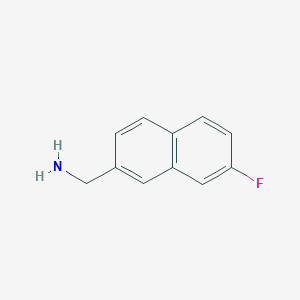
![7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11915094.png)
![7'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B11915098.png)
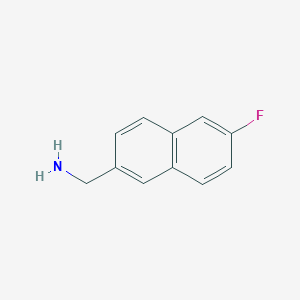

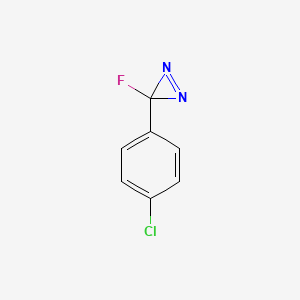

![6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915114.png)
